![molecular formula C16H15NO4 B6408064 3-Amino-5-(4-ethoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261994-16-4](/img/structure/B6408064.png)
3-Amino-5-(4-ethoxycarbonylphenyl)benzoic acid, 95%
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Overview
Description
3-Amino-5-(4-ethoxycarbonylphenyl)benzoic acid, 95% (3-AEPCA) is an organic compound that is widely used in scientific research. It is a derivative of benzoic acid, with the addition of an amino group and an ethoxycarbonyl group. 3-AEPCA is a versatile compound that can be used in a variety of experiments, including synthesis, biochemical and physiological research, and drug development.
Scientific Research Applications
3-Amino-5-(4-ethoxycarbonylphenyl)benzoic acid, 95% is a versatile compound that can be used in a variety of scientific research applications. It has been used in the synthesis of small molecules and peptides, as well as in the study of enzyme kinetics and drug metabolism. 3-Amino-5-(4-ethoxycarbonylphenyl)benzoic acid, 95% is also used in the study of biochemical and physiological processes, such as the regulation of gene expression and the transport of substances across cell membranes.
Mechanism of Action
The mechanism of action of 3-Amino-5-(4-ethoxycarbonylphenyl)benzoic acid, 95% is not fully understood. However, it is believed that the ethoxycarbonyl group of 3-Amino-5-(4-ethoxycarbonylphenyl)benzoic acid, 95% can interact with the active site of enzymes, resulting in an inhibition of their activity. Additionally, 3-Amino-5-(4-ethoxycarbonylphenyl)benzoic acid, 95% can interact with cell membranes, allowing it to cross them and reach its target.
Biochemical and Physiological Effects
3-Amino-5-(4-ethoxycarbonylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-Amino-5-(4-ethoxycarbonylphenyl)benzoic acid, 95% has been shown to reduce inflammation, improve wound healing, and inhibit tumor growth. Additionally, 3-Amino-5-(4-ethoxycarbonylphenyl)benzoic acid, 95% has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which could potentially lead to an increase in drug efficacy.
Advantages and Limitations for Lab Experiments
3-Amino-5-(4-ethoxycarbonylphenyl)benzoic acid, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. Additionally, 3-Amino-5-(4-ethoxycarbonylphenyl)benzoic acid, 95% is non-toxic and has a low potential for toxicity. However, 3-Amino-5-(4-ethoxycarbonylphenyl)benzoic acid, 95% is not soluble in water, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for 3-Amino-5-(4-ethoxycarbonylphenyl)benzoic acid, 95% research. It could be used to develop new drugs, such as anti-inflammatory agents or cancer treatments. Additionally, 3-Amino-5-(4-ethoxycarbonylphenyl)benzoic acid, 95% could be used to study the mechanism of action of enzymes, as well as the transport of substances across cell membranes. Finally, 3-Amino-5-(4-ethoxycarbonylphenyl)benzoic acid, 95% could be used to study the biochemical and physiological effects of various compounds in animal models.
Synthesis Methods
3-Amino-5-(4-ethoxycarbonylphenyl)benzoic acid, 95% can be easily synthesized from benzoic acid, ethyl chloroformate, and an amine. First, the benzoic acid is reacted with ethyl chloroformate in a solvent such as dichloromethane. This reaction forms an ethoxycarbonyl-substituted benzoic acid. The amine is then added to the reaction mixture and reacts with the ethoxycarbonyl-substituted benzoic acid to form 3-Amino-5-(4-ethoxycarbonylphenyl)benzoic acid, 95%. This reaction is typically performed at room temperature and is complete in a few hours.
properties
IUPAC Name |
3-amino-5-(4-ethoxycarbonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-2-21-16(20)11-5-3-10(4-6-11)12-7-13(15(18)19)9-14(17)8-12/h3-9H,2,17H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCOWRVKTHACNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691395 |
Source
|
Record name | 5-Amino-4'-(ethoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40691395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-(4-ethoxycarbonylphenyl)benzoic acid | |
CAS RN |
1261994-16-4 |
Source
|
Record name | 5-Amino-4'-(ethoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40691395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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